Cas no 476465-46-0 (2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide)
2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide
- 476465-46-0
- 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- SR-01000006835-1
- AKOS024580701
- 2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- F0529-0642
- 2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- SR-01000006835
-
- Inchi: 1S/C19H17N3O2S3/c23-16(15-9-5-2-6-10-15)12-26-19-22-21-18(27-19)20-17(24)13-25-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,24)
- InChI Key: GWMRKNHYQLMEHP-UHFFFAOYSA-N
- SMILES: S(CC(NC1=NN=C(S1)SCC(C1C=CC=CC=1)=O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 415.04829031g/mol
- Monoisotopic Mass: 415.04829031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 151Ų
2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0529-0642-2μmol |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-5μmol |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-10μmol |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-20μmol |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-1mg |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-2mg |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-3mg |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-4mg |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-5mg |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0529-0642-10mg |
2-(benzylsulfanyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide |
476465-46-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide
Professional Introduction to Compound with CAS No 476465-46-0 and Product Name: 2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide
Compound with the CAS number 476465-46-0 and the product name 2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including benzylsulfanyl, sulfanyl-substituted thiadiazole, and acetamide moieties, which collectively contribute to its unique chemical properties and biological interactions.
The benzylsulfanyl group in the molecular structure is known for its ability to enhance the solubility and bioavailability of compounds, making it a valuable moiety in drug design. This group can also participate in various non-covalent interactions with biological targets, thereby modulating their activity. The presence of the sulfanyl-substituted thiadiazole core is particularly noteworthy, as thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anti-cancer properties. The specific substitution pattern at the 5-position of the thiadiazole ring, involving a 2-oxo-2-phenylethyl sulfanyl group, further tailors the pharmacophoric characteristics of the compound, potentially enhancing its binding affinity to biological receptors.
In recent years, there has been a growing interest in developing novel therapeutic agents based on thiadiazole scaffolds due to their structural versatility and biological efficacy. The acetamide moiety at the nitrogen position not only contributes to the overall molecular polarity but also serves as a site for further chemical modifications. This allows for the exploration of various derivatives with tailored pharmacological profiles. The combination of these functional groups in 2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide suggests a multifaceted approach to drug development, where multiple targets can be addressed simultaneously.
One of the most compelling aspects of this compound is its potential application in addressing complex diseases that involve multiple pathological pathways. For instance, studies have shown that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the benzylsulfanyl group may contribute to anti-proliferative activity by interfering with critical signaling pathways involved in cell growth and survival. These properties make 2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide a promising candidate for further investigation in oncology research.
The synthesis of this compound involves a series of well-established organic reactions that highlight its accessibility for further structural diversification. The use of protected sulfanyl groups ensures that reactive intermediates are stabilized during synthetic transformations, allowing for precise control over regioselectivity and yield optimization. This synthetic strategy is particularly relevant in drug discovery pipelines where rapid access to high-quality intermediates is crucial for hit identification and lead optimization.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions between 2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide and biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors implicated in inflammatory diseases and cancer. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation, reducing the time and resources required for traditional high-throughput screening methods.
In vitro studies have begun to elucidate the mechanistic basis of the biological activities observed with this compound. Initial results suggest that it may exert its effects by modulating enzyme activity or protein-protein interactions at both cellular and molecular levels. For example, preliminary data indicate that it can inhibit the activity of certain kinases involved in tumor progression while showing minimal toxicity towards normal cells. Such findings are critical for evaluating its potential as a therapeutic agent and guiding future development efforts.
The pharmacokinetic profile of 476465-46-0 is another important consideration in its development as a drug candidate. Studies on related compounds have shown that modifications at key positions can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. Further research is needed to optimize these parameters for 476465-46-0, ensuring that it achieves adequate bioavailability while maintaining stability under physiological conditions.
The versatility of this compound also extends to its potential use as a building block for more complex drug candidates. By systematically varying substituents on different functional groups within its structure, 476465 - 46 - 0 could be used to generate libraries of derivatives with enhanced potency or selectivity against specific disease targets. This approach aligns with modern drug discovery strategies that emphasize modular design principles aimed at maximizing pharmacological efficacy while minimizing side effects.
Future directions in research on this compound may include exploring its interactions with nucleic acids or other non-protein targets using advanced spectroscopic techniques such as NMR spectroscopy or X-ray crystallography. Such structural insights would provide valuable information about how it interacts with biological systems at an atomic level, contributing significantly to our understanding of its mode-of-action.
The development pipeline for compounds like 476465 - 46 - 0 represents an interdisciplinary effort involving chemists, biologists, pharmacologists,and computational scientists working collaboratively toward common goals, ultimately aimed at improving human health outcomes through innovative therapeutics based on rational drug design principles, highlighting both collaboration between disciplinesand innovation within medicinal chemistry itself..
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